molecular formula C10H15ClN2O2 B11784919 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine

Katalognummer: B11784919
Molekulargewicht: 230.69 g/mol
InChI-Schlüssel: GYWBORBQMUDFPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with 1-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium bicarbonate. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various coupled products depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of DNA topoisomerase, leading to the disruption of DNA replication in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methoxyethyl groups enhances its solubility and reactivity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H15ClN2O2

Molekulargewicht

230.69 g/mol

IUPAC-Name

4-chloro-2,6-bis(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C10H15ClN2O2/c1-6(14-3)8-5-9(11)13-10(12-8)7(2)15-4/h5-7H,1-4H3

InChI-Schlüssel

GYWBORBQMUDFPE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=NC(=N1)C(C)OC)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.